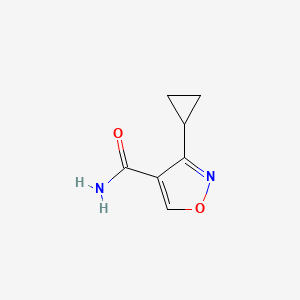

3-Cyclopropyl-1,2-oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Cyclopropyl-1,2-oxazole-4-carboxamide” is a chemical compound that is part of the oxazole family . Oxazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . They are known for their wide spectrum of biological activities, which has led to their use in various fields of scientific research.

Molecular Structure Analysis

Oxazoles, including “3-Cyclopropyl-1,2-oxazole-4-carboxamide”, are doubly unsaturated 5-membered rings containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The substitution pattern in oxazole derivatives plays a pivotal role in determining their biological activities .Chemical Reactions Analysis

Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities are often influenced by the specific chemical reactions that these compounds undergo.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Cyclopropyl-1,2-oxazole-4-carboxamide” include a boiling point of 317.6±30.0 C at 760 mmHg . It is a solid at room temperature and has a molecular weight of 153.14 .Applications De Recherche Scientifique

Oxazole Synthesis and Catalysis

Oxazoles, including structures similar to 3-Cyclopropyl-1,2-oxazole-4-carboxamide, are pivotal in the synthesis of various natural products and pharmaceutical compounds. Research has demonstrated efficient methods for synthesizing 2,4-disubstituted oxazoles using gold-catalyzed oxidation strategies. These methods involve the annulation between terminal alkynes and carboxamides, facilitated by bidentate ligands, which temper the reactivity of in situ-generated gold carbenes, leading to improved chemoselectivity and yield (Luo, Ji, Li, & Zhang, 2012).

Crystal Structure and Antitumor Activity

Further exploration into the structural and functional aspects of cyclopropyl oxazole derivatives reveals their potential in antitumor activity. For example, specific indazole derivatives have been synthesized and shown to inhibit the proliferation of various cancer cell lines effectively. These findings are supported by spectro-elemental characterizations and single-crystal X-ray analysis, which provide insights into their molecular structure and interactions (Lu et al., 2020).

Synthesis Methods and Medicinal Chemistry

The research also extends to methodologies for synthesizing oxazoles and their applications in medicinal chemistry. For instance, the synthesis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide highlights a process for generating compounds with anticancer properties (Pokhodylo, Slyvka, & Pavlyuk, 2021). Similarly, novel methods for creating spiro[cyclopropane-1,4′-oxazoline]s demonstrate the diversity and potential of cyclopropyl oxazole derivatives in synthesizing biologically active molecules (Dalai, Es-Sayed, Nötzel, & Meijere, 2008).

Bioactive Compound Synthesis

The synthesis and evaluation of compounds for antiproliferative activity against cancer cell lines further underscore the significance of cyclopropyl oxazole derivatives. These compounds exhibit significant inhibitory activity, indicating their potential as therapeutic agents in cancer treatment (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).

Mécanisme D'action

The mechanism of action of oxazole derivatives can vary depending on their specific structure and the biological activity they exhibit. For example, some oxazole derivatives have been found to inhibit Protein Tyrosine Phosphatase-1B (PTP-1B), which is important for the treatment of diabetes and obesity .

Orientations Futures

The future directions for research on “3-Cyclopropyl-1,2-oxazole-4-carboxamide” and other oxazole derivatives are promising. Given their wide range of biological activities, these compounds are likely to continue to be a focus of research in the fields of medicine and agriculture . New methods of synthesis, particularly those that are metal-free, are also likely to be a focus of future research .

Propriétés

IUPAC Name |

3-cyclopropyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(10)5-3-11-9-6(5)4-1-2-4/h3-4H,1-2H2,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUZWODFTVMIBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-1,2-oxazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2844182.png)